![molecular formula C9H6BrNO4 B12861987 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the bromination of benzo[d]oxazole derivatives followed by the introduction of a hydroxyacetic acid moiety. One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with bromine to introduce the bromine atom at the 2-position. This is followed by the reaction with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted benzoxazole derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)acetic acid
- 2-(Benzo[d]oxazol-2-yl)aniline
- 2-(Benzo[d]oxazol-2-yl)acetonitrile
Comparison: Compared to these similar compounds, 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom and the hydroxyacetic acid moiety. These functional groups contribute to its distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the hydroxyacetic acid moiety enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C9H6BrNO4 |
---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
2-(2-bromo-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H,13,14) |
InChI Key |
QRBFQHZVMPOXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.